molecular formula C16H21N3OS B4524943 4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

Cat. No.: B4524943
M. Wt: 303.4 g/mol
InChI Key: RXPABXRDVSOWSK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 4-Methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide (hereafter referred to as the target compound) is a thiazole-based carboxamide derivative featuring:

  • A methyl group at position 4 of the thiazole ring.
  • A propan-2-ylamino substituent at position 2.
  • A phenylethyl group attached to the carboxamide nitrogen.

The synthesis of such compounds typically involves coupling reactions between thiazole carboxylate intermediates and amines. For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives can be hydrolyzed to carboxylic acids and then coupled with amines like 2-phenylethylamine using classic coupling reagents (e.g., EDC/HOBt) . Similar methodologies are applicable to the target compound, with modifications in substituents influencing reaction yields and purity.

Structural and Functional Significance The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The propan-2-ylamino group may enhance lipophilicity, while the phenylethyl moiety could contribute to π-π interactions in biological targets. Crystallographic studies of related benzimidazole carboxamides highlight the role of intermolecular N–H⋯O/N hydrogen bonds in stabilizing molecular packing , suggesting analogous interactions for the target compound.

Properties

IUPAC Name

4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)18-16-19-12(3)14(21-16)15(20)17-10-9-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPABXRDVSOWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The methyl, phenylethyl, and propan-2-ylamino groups can be introduced through various substitution reactions, often using reagents like alkyl halides and amines under basic or acidic conditions.

    Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine or ammonia under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylethyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the methyl and phenylethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible development as a drug candidate for various diseases.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Thiazole Positions) Molecular Weight Key Features Reference
4-Methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide 4-Me, 2-(propan-2-ylamino), N-phenylethyl ~331.4 g/mol High lipophilicity; potential for H-bonding via amino and carboxamide groups N/A
4-Methyl-2-(4-pyridinyl)-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide 4-Me, 2-(4-pyridinyl), N-phenylethyl ~335.4 g/mol Polar pyridinyl group may improve solubility; reduced lipophilicity
4-Methyl-2-phenyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide 4-Me, 2-Ph, N-(propan-2-yl) ~285.4 g/mol Simplified structure; phenyl group enhances aromatic interactions
Dasatinib (BMS-354825) Complex substituents (pyrimidine/piperazine) ~488.0 g/mol Clinically approved kinase inhibitor; demonstrates efficacy in cancer
2-[1-(3-Chlorophenyl)-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-thiazole-5-carboxamide 4-Me, triazole-chlorophenyl, N-phenylethyl ~437.95 g/mol Bulky substituents may affect bioavailability; halogen enhances electronegativity

Key Comparison Points

Physicochemical Properties
  • The target compound (MW ~331.4 g/mol) is less polar than pyridinyl analogs (e.g., ~335.4 g/mol in ), favoring membrane permeability but possibly limiting aqueous solubility.
  • Halogenated derivatives (e.g., 3-chlorophenyl in ) exhibit higher molecular weights (~437.95 g/mol) and electronegativity, which may improve target binding but reduce metabolic stability.
Thermodynamic Stability
  • The phenylethyl group in the target compound and analogs (e.g., ) contributes to crystalline packing via van der Waals interactions. In contrast, pyridinyl substituents may favor solubility over crystallinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(2-phenylethyl)-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide

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